Butein

Diabetic Complications Aldose Reductase Enzyme Inhibition

Researchers studying diabetic complications require potent aldose reductase inhibitors with validated target engagement. Butein directly addresses this need as a 2.6-fold more potent inhibitor (IC50 = 0.5 µM) than epalrestat. Its unique 2′,3,4,4′-tetrahydroxy substitution pattern ensures non-redundant polypharmacology, including NF-κB and STAT3 pathway inhibition. • Superior potency: 0.5 µM vs. 1.3 µM for epalrestat. • Essential comparator for isoliquiritigenin metabolism studies. • Validates COX-2-dependent anti-inflammatory mechanisms ex vivo.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 487-52-5
Cat. No. B1668091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButein
CAS487-52-5
SynonymsAC1NQY7L;  AC1N-QY7L;  AC1N QY7L;  CCG-208298;  CCG208298;  CCG 208298;  CS-5675;  CS5675;  CS-5675;  NSC-652892;  NSC652892;  NSC 652892
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O
InChIInChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+
InChIKeyAYMYWHCQALZEGT-ORCRQEGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butein Chemical Profile


Butein (2′,3,4,4′-tetrahydroxychalcone) is a naturally occurring chalcone polyphenol, primarily isolated from plants such as Rhus verniciflua, Butea monosperma, and Dalbergia odorifera . It is characterized by a chalcone skeleton bearing hydroxyl groups at the 2′, 3, 4, and 4′ positions, conferring significant electron-donating and hydrogen-bonding capacity [1]. As a bioactive secondary metabolite, butein exhibits a broad spectrum of pharmacologic activities, including the inhibition of protein tyrosine kinases, NF-κB, STAT3, and aldose reductase, and activation of SIRT1 . Its molecular weight is 272.25 g/mol, and it possesses physicochemical properties (pKa ~6.76, log P ~3.81) that present both opportunities and challenges for its use as a research tool or therapeutic lead [2].

Why Butein Substitution Fails


The substitution of butein with a generic chalcone, flavonoid, or other polyphenol (e.g., resveratrol, isoliquiritigenin, phloretin) is scientifically unsound due to the compound's unique hydroxylation pattern (3,4,2′,4′-tetrahydroxy), which dictates a specific and non-redundant polypharmacology. Even closely related analogs, such as marein or phloretin, exhibit substantial differences in target engagement, as demonstrated by EGFR inhibition assays where butein's IC50 is significantly lower [1]. Furthermore, butein is not a simple antioxidant; its activity is rooted in the specific inhibition of key signaling nodes like STAT3, NF-κB, and aldose reductase with potencies that are not replicated by other common polyphenols [2]. Relying on a generic substitute introduces profound variability in experimental outcomes and fails to recapitulate the quantitative effects documented in the literature.

Comparative Evidence for Butein


Aldose Reductase Inhibition vs. Epalrestat

Butein demonstrates a 2.6-fold greater potency in inhibiting recombinant human aldose reductase (AR) compared to the clinically approved drug epalrestat. This establishes butein as a leading natural scaffold for AR inhibition and a key reference compound for diabetic complication research [1].

Diabetic Complications Aldose Reductase Enzyme Inhibition

Neuroprotection vs. Isoliquiritigenin

In a direct comparison of neuroprotective efficacy against glutamate-induced oxidative stress, butein (a Phase I metabolite of isoliquiritigenin) demonstrated superior effects compared to its parent compound, isoliquiritigenin [1]. This finding challenges the assumption that the parent compound is always the more relevant active agent and highlights the importance of metabolite profiling in pharmacological studies.

Neuroprotection Oxidative Stress Metabolite Activity

COX-2 Inhibition in Whole Blood Model

In an ex vivo human whole blood model, which is more physiologically relevant than purified enzyme assays, butein was the only chalcone tested that demonstrated a concentration-dependent inhibition of prostaglandin E2 production via COX-2. At 50 µM, it achieved a 40 ± 8% inhibition, while related analogs (5OH and 5OMe) showed no activity [1]. This unique activity profile among chalcones in a complex biological matrix distinguishes butein from its chemical class.

Inflammation COX-2 Ex Vivo Pharmacology

Butein Application Scenarios


Aldose Reductase Inhibitor Screening Control

Given its 2.6-fold greater potency over the clinical standard epalrestat (IC50 = 0.5 µM vs. 1.3 µM) [1], butein is an ideal positive control and benchmark compound for high-throughput screening campaigns aiming to identify novel aldose reductase inhibitors for diabetic complications. Its superior potency provides a more stringent baseline for evaluating new chemical entities.

Isoliquiritigenin Metabolic Pharmacology Studies

For studies examining the neuroprotective or other pharmacological effects of isoliquiritigenin, butein is an essential comparator. Research shows butein exhibits superior neuroprotective effects in glutamate-induced oxidative stress models compared to its parent compound [2]. Its use is critical for elucidating whether observed in vivo effects are mediated by the parent molecule or its active metabolite.

COX-2 Inhibitory Activity Ex Vivo Validation

Butein's unique ability to inhibit COX-2-dependent prostaglandin E2 production in a human whole blood model (40 ± 8% inhibition at 50 µM) [3] makes it a valuable tool compound for validating anti-inflammatory mechanisms in a physiologically relevant ex vivo setting. This is particularly useful when seeking to confirm target engagement beyond simple cell-free enzyme assays.

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